molecular formula C9H13Cl2NO B6220769 [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2758000-76-7

[(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6220769
CAS No.: 2758000-76-7
M. Wt: 222.1
InChI Key:
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Description

2-(Chloro-3-methoxyphenyl)methyl(methyl)amine hydrochloride (CMMAHCl) is an organic compound belonging to the class of amines. It is a colorless, crystalline solid, which is soluble in water and organic solvents. CMMAHCl is a widely used compound in the chemical and pharmaceutical industries, as it has a variety of applications in the synthesis of drugs and other compounds.

Scientific Research Applications

[(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride is widely used in scientific research, as it is a useful reagent for the synthesis of organic compounds. It is commonly used in the synthesis of drugs, as well as other compounds such as dyes, pigments, and fragrances. This compound is also used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride is not well understood. However, it is believed that the compound acts as an acid, which can react with other compounds to form new products. This compound is also believed to be involved in the formation of hydrogen bonds, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been well studied. However, it is known that the compound is metabolized in the body, and it is thought to have some effects on the nervous system. It has been shown to have some anticonvulsant activity in animal studies, and it has been suggested that it may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

[(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easily synthesized. It is also relatively stable, and it is soluble in both water and organic solvents. However, this compound can be toxic, and it should be handled with care.

Future Directions

The future of [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride is promising. As more is learned about its biochemical and physiological effects, it may become a useful drug for the treatment of certain neurological disorders. Additionally, its use in the synthesis of other organic compounds may lead to the development of new drugs and other compounds. Finally, its use in the synthesis of polymers may lead to the development of new materials with interesting properties.

Synthesis Methods

[(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-3-methoxyphenylmethanol with hydrochloric acid in aqueous solution. This reaction produces a white, crystalline solid, which is then filtered and dried. Other methods for synthesizing this compound include the reaction of 2-chloro-3-methoxyphenylmethanol with ammonia and the reaction of 2-chloro-3-methoxyphenylmethanol with sodium hydroxide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-chloro-3-methoxybenzaldehyde with methylamine in the presence of a reducing agent to form the intermediate [(2-chloro-3-methoxyphenyl)methyl]amine. This intermediate is then reacted with methyl iodide to form the final product, [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride.", "Starting Materials": [ "2-chloro-3-methoxybenzaldehyde", "methylamine", "reducing agent", "methyl iodide", "hydrochloric acid", "solvent" ], "Reaction": [ "Step 1: 2-chloro-3-methoxybenzaldehyde is reacted with methylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or methanol, to form the intermediate [(2-chloro-3-methoxyphenyl)methyl]amine.", "Step 2: The intermediate [(2-chloro-3-methoxyphenyl)methyl]amine is then reacted with methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent, such as acetone or DMF, to form the final product, [(2-chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride.", "Step 3: The final product is isolated and purified by filtration, washing, and recrystallization from a suitable solvent, such as ethanol or water, to obtain the pure compound as a white crystalline solid." ] }

2758000-76-7

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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